2-Oxabicyclo[3.2.1]octa-3,6-diene
Description
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Structure
3D Structure
Properties
CAS No. |
4729-06-0 |
|---|---|
Molecular Formula |
C7H8O |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
2-oxabicyclo[3.2.1]octa-3,6-diene |
InChI |
InChI=1S/C7H8O/c1-2-7-5-6(1)3-4-8-7/h1-4,6-7H,5H2 |
InChI Key |
JPFHUVOCZRXQMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1OC=C2 |
Origin of Product |
United States |
Significance of Bridged Oxabicyclic Frameworks in Organic Chemistry Research
Bridged oxabicyclic frameworks, such as the 2-oxabicyclo[3.2.1]octane system, are of profound importance in organic chemistry research. These structures serve as versatile intermediates in the synthesis of a wide array of complex molecules, including natural products and novel materials. researchgate.net The inherent strain and defined stereochemistry of the bicyclic system provide a platform for highly controlled and selective chemical transformations.
The presence of the oxygen bridge introduces polarity and the potential for hydrogen bonding, influencing the molecule's conformation and reactivity. Furthermore, the carbon skeleton can be readily manipulated through various reactions, including ring-opening, rearrangement, and cycloaddition, to generate highly functionalized carbocyclic and heterocyclic structures that might be difficult to access through other synthetic routes. researchgate.netnih.gov
A key application of these frameworks is in the synthesis of seven-membered rings, such as tropolones and their derivatives, which are known for their interesting biological activities. acs.orgacs.org The controlled rearrangement of the oxabicyclic system provides a powerful method for constructing these larger ring systems with a high degree of stereochemical and regiochemical control. nih.govacs.org Moreover, the development of materials like covalent organic frameworks (COFs) has highlighted the utility of rigid, bridged structures. These frameworks, built from organic linkers, exhibit properties useful in gas storage, separation, and photocatalysis. rsc.orgnih.govrsc.org
Historical Context and Early Investigations of Oxabicyclic Dienes
Cycloaddition Reactions as Key Synthetic Pathways
Cycloaddition reactions are a cornerstone of modern organic synthesis, enabling the rapid construction of complex cyclic and heterocyclic scaffolds from relatively simple starting materials. illinoisstate.eduresearchgate.net In the context of this compound synthesis, these reactions offer a high degree of control over regioselectivity and stereoselectivity, crucial for the preparation of structurally defined target molecules. researchgate.net
Diels-Alder Reactions and Hetero-Diels-Alder Approaches to Oxabicyclic Systems
The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and highly reliable method for the formation of six-membered rings. sigmaaldrich.com Its hetero-variant, the hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, provides a direct route to heterocyclic systems. sigmaaldrich.com Both approaches have been successfully applied to the synthesis of the 2-oxabicyclo[3.2.1]octane framework.
The intermolecular Diels-Alder reaction between a furan derivative (acting as the diene) and a suitable dienophile is a common strategy for constructing the oxabicyclic core. nih.govacs.org Furan and its substituted derivatives are excellent dienes in this context, reacting with a variety of dienophiles to yield the corresponding 7-oxabicyclo[2.2.1]heptene adducts, which can then be further elaborated to the desired this compound system. For instance, the reaction of furan with dienophiles like dimethyl acetylenedicarboxylate (DMAD) or maleic anhydride (B1165640) proceeds readily to form the initial cycloadducts. acs.orgnih.gov The use of ultrasonic irradiation has been shown to effectively promote these reactions, particularly with substituted furans and reactive dienophiles, leading to functionalized oxabicyclic alkenes in good yields. nih.govacs.org
A notable application of this methodology is the reaction between furan and various dienophiles, as illustrated in the following table:
| Diene | Dienophile | Product | Reference |
| Furan | Dimethyl Acetylenedicarboxylate (DMAD) | 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid, dimethyl ester | nih.govacs.org |
| Furan | Maleic Anhydride | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | nih.gov |
The hetero-Diels-Alder reaction offers an alternative pathway, where a carbonyl-containing dienophile reacts with a diene. nih.govrsc.org This approach is particularly useful for the synthesis of dihydropyran rings, which are precursors to the oxabicyclic system. nih.gov
The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the construction of complex polycyclic systems, including bridged oxabicyclic frameworks. nih.govresearchgate.netrsc.orgnih.govmasterorganicchemistry.com In this variant, the diene and dienophile are tethered within the same molecule, leading to a more controlled and often more efficient cyclization. masterorganicchemistry.com The length and nature of the tether play a crucial role in determining the feasibility and outcome of the reaction, with tethers of three or four atoms generally favoring the formation of five- or six-membered rings, respectively. masterorganicchemistry.com
Type II intramolecular cycloadditions are particularly relevant for accessing bridged bicyclo[m.n.1] ring systems with high regio- and diastereoselectivity. researchgate.net For instance, the IMDA reaction of furan-containing substrates with a tethered dienophile can directly generate the 2-oxabicyclo[3.2.1]octane skeleton. nih.gov The use of Lewis acid catalysts, such as dimethylaluminum chloride, can significantly promote these reactions, even with less reactive dienophiles like allenes. nih.gov
A key advantage of the IMDA approach is the potential for chirality transfer, where the stereochemistry of the starting material, such as an optically active allene (B1206475), can be directly translated to the stereocenters of the cycloadduct. nih.gov This has been demonstrated in the synthesis of optically active oxatricyclic systems, which are valuable intermediates for natural product synthesis. nih.gov
The stereochemical outcome of Diels-Alder reactions is a critical aspect of their synthetic utility. The "endo rule" often predicts the major diastereomer in kinetically controlled reactions, where the substituents on the dienophile point towards the diene in the transition state. However, the nature of the diene, dienophile, and reaction conditions can all influence the stereoselectivity.
In the context of oxabicyclic synthesis, the choice of diene and dienophile is paramount for achieving the desired stereochemistry. For example, in the IMDA reactions of furan-containing allenes, the substitution pattern on the allene can lead to complete diastereoselectivity. nih.gov Similarly, in intermolecular reactions, the use of chiral catalysts can induce high levels of enantioselectivity, providing access to optically active oxabicyclic compounds. nih.gov The complexation of a diene to a palladium(II) catalyst, for instance, has been shown to control the stereoselectivity in oxa-Diels-Alder reactions. nih.gov
Oxidopyrylium [5+2] Cycloaddition Strategies
The [5+2] cycloaddition reaction of oxidopyrylium ylides has emerged as a powerful and highly convergent method for the synthesis of seven-membered rings and, specifically, the 8-oxabicyclo[3.2.1]octane core. illinoisstate.eduresearchgate.netnih.govnih.govcuny.eduacs.org This reaction involves the formal cycloaddition of a five-atom oxidopyrylium ylide with a two-atom π-system (an alkene or alkyne). nih.gov
Oxidopyrylium ylides are highly reactive, transient intermediates that can be generated through various methods. nih.govnumberanalytics.com A common approach involves the treatment of 3-hydroxy-4-pyrones or their derivatives with an activating agent. nih.govcuny.edu For example, reaction with acetic anhydride or triflic anhydride can generate the corresponding pyrylium salt, which upon treatment with a base, forms the oxidopyrylium ylide. nih.gov Alternatively, palladium catalysts have been used for the efficient generation of oxidopyrylium ylides from precursors like 6-acetoxy-6-acetoxymethyl-2H-pyran-3(6H)-one. rsc.org
The first synthesis of an oxidopyrylium ylide was reported in 1961, and its ability to undergo [5+2] cycloaddition with maleic anhydride was demonstrated shortly after. nih.gov Since then, a variety of methods for generating these ylides have been developed, expanding the scope and utility of this reaction. nih.gov
Once generated, oxidopyrylium ylides readily react with a range of dipolarophiles, including alkenes and alkynes. nih.govclockss.orgnih.gov The reaction with alkynes leads directly to the this compound skeleton. clockss.orgnih.gov The reactivity of the ylide can be influenced by substitution patterns. For instance, the placement of a methyl group on maltol- and allomaltol-derived ylides kinetically influences their dimerization versus their participation in [5+2] cycloadditions. cuny.edusci-hub.se
The following table summarizes the cycloaddition of a generated oxidopyrylium ylide with various alkynes: clockss.org
| Oxidopyrylium Precursor | Alkyne | Product(s) | Isomer Ratio (approximate) |
| 3,4-bis(carbomethoxy)-8,8-dihydroxy-5-methyl-1-phenyl-2-oxa-6,7-diazabicyclo[3.2.1]octa-3,6-diene 7-oxide | Diphenylacetylene | Dimethyl 3-methyl-1,6,7-triphenyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one-4,5-dicarboxylate | Not Applicable (symmetrical alkyne) |
| 3,4-bis(carbomethoxy)-8,8-dihydroxy-5-methyl-1-phenyl-2-oxa-6,7-diazabicyclo[3.2.1]octa-3,6-diene 7-oxide | 1-Phenyl-1-propyne | Mixture of Dimethyl 3-methyl-1,6-diphenyl-7-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one-4,5-dicarboxylate and Dimethyl 3-methyl-1,7-diphenyl-6-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one-4,5-dicarboxylate | 11:9 |
| 3,4-bis(carbomethoxy)-8,8-dihydroxy-5-methyl-1-phenyl-2-oxa-6,7-diazabicyclo[3.2.1]octa-3,6-diene 7-oxide | 3-Hexyne | Mixture of Dimethyl 6,7-diethyl-3-methyl-1-phenyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one-4,5-dicarboxylate and Dimethyl 6,7-diethyl-3-methyl-1-phenyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one-4,5-dicarboxylate | 11:9 |
These examples highlight the utility of oxidopyrylium [5+2] cycloadditions in accessing a diverse range of substituted this compound derivatives. The development of catalytic enantioselective versions of this reaction further enhances its power in asymmetric synthesis. acs.org
[3+4] Annulation Reactions to 2-Oxabicyclo[3.2.1]octa-2,6-diene Derivatives
Ring-Closing Metathesis (RCM) in Oxabicyclic Synthesis
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic and heterocyclic systems. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium complexes like the Grubbs catalysts, involves the intramolecular metathesis of a diene to form a cycloalkene and a small volatile byproduct, usually ethylene (B1197577). wikipedia.orgorganic-chemistry.org
RCM has been successfully applied to the synthesis of 2-oxabicyclo[3.2.1]octane derivatives. uni-regensburg.de A common strategy involves the preparation of a suitable acyclic diene precursor containing an ether linkage, which upon RCM, forms the desired oxabicyclic ring system. For example, the RCM of cis-2,6-dialkenyl-N-acyl piperidines has been used to generate functionalized bridged bicyclic nitrogen heterocycles, and similar strategies can be envisioned for their oxygen-containing counterparts. researchgate.net
A particularly elegant application of metathesis in this context is the tandem ring-opening metathesis/ring-closing metathesis (ROM/RCM) of strained oxabicyclic starting materials. mdpi.com For instance, an oxabicyclo[2.2.1]heptene derivative can undergo ring-opening of the more strained double bond, followed by ring-closing with a pendant alkene to form the thermodynamically more stable 2-oxabicyclo[3.2.1]octene system. The release of ring strain from the starting material provides a strong thermodynamic driving force for this transformation. mdpi.com
The following table summarizes selected examples of the synthesis of this compound derivatives using the discussed methodologies.
| Starting Materials | Reaction Type | Catalyst/Reagent | Product | Yield (%) | Reference(s) |
| 3-Hydroxy-4-pyrone derived dimer, Iodoalkyne | [5+2] Cycloaddition | Thermal | Iodo-substituted this compound | High | researchgate.netnih.gov |
| Alkenylpyranone | Intramolecular [5+2] Cycloaddition | Chiral aminothiourea/achiral thiourea | Enantioenriched tricyclic oxabicyclooctane | High ee | nih.gov |
| Vinyldiazoacetate, Furan | [3+4] Annulation | Rhodium(II) carboxylate | 8-Oxabicyclo[3.2.1]octa-2,6-diene derivative | 69-95 | acs.org |
| Diene-containing ether | Ring-Closing Metathesis | Grubbs catalyst | 2-Oxabicyclo[3.2.1]octene derivative | Not specified | uni-regensburg.de |
| Oxabicyclo[2.2.1]heptene derivative with pendant alkene | ROM/RCM | Grubbs 2nd generation catalyst | 2-Oxabicyclo[3.2.1]octene derivative | Not specified | mdpi.com |
Tandem Ring-Opening-Ring-Closing Metathesis Approaches
Tandem ring-opening-ring-closing metathesis (RORCM) represents a powerful strategy for the rapid construction of complex molecular architectures from simpler starting materials. caltech.edu This approach has been successfully applied to the synthesis of functionalized metathesis catalysts themselves and various bicyclic systems. caltech.edunih.gov The reaction typically involves the ring-opening of a strained cyclic olefin, like a norbornene derivative, by a ruthenium catalyst, followed by a subsequent ring-closing metathesis to form a new, often more thermodynamically stable, ring system. nih.gov
In the context of the 2-oxabicyclo[3.2.1]octane framework, a notable application involves a sequential intermolecular furan Diels-Alder reaction followed by a metathesis-based reorganization. mdpi.com This strategy was explored for the synthesis of the spirocyclic core of Phelligridin G. The process begins with the cycloaddition of a furan derivative, which forms an oxabicyclo[2.2.1]heptene system. This intermediate then undergoes a tandem metathesis reaction. For example, a derivative, 2,3,4,4-Tetrachloro-1-(4',5'dimethoxy-2'-vinylphenyl-8-oxabicyclo[3.2.1]octa-2,6-diene, was synthesized from a cyclo-adduct via olefination. mdpi.com
The choice of catalyst is crucial for the success of these tandem reactions. Highly active and stable ruthenium catalysts, such as the Grubbs' second-generation catalyst [Cl₂(PCy₃)(IMesH₂)Ru=CHPh], have expanded the utility of olefin metathesis to include more challenging and functionalized olefins. caltech.edu These catalysts enable the synthesis of complex molecules with functional groups like α,β-unsaturated carbonyls in a single step. caltech.edu
Table 1: Examples of Tandem Metathesis for Bicyclic System Synthesis
| Starting Material Type | Catalyst Type | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| 7-Substituted Norbornenes | Grubbs' Catalysts | Functionalized Metathesis Catalysts | Forms a stable 6-membered ring. | nih.gov |
| Furan Diels-Alder Adducts | Ruthenium Metathesis Catalyst | Oxaspirocycles | Metathesis-based reorganization. | mdpi.com |
| Substituted Cyclopentene with Terminal Olefin | Cl₂(PCy₃)(IMesH₂)Ru=CHPh | Bicyclic Compounds with α,β-unsaturated carbonyls | Tandem ring-opening/ring-closing sequence. | caltech.edu |
Functional Group Transformations and Derivatization Strategies
The this compound core serves as a versatile scaffold for a variety of functional group transformations and derivatization strategies, leading to a diverse range of complex molecules.
A significant transformation is the acid-mediated rearrangement of substituted 8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones. acs.orgnih.gov When treated with triflic acid, a series of 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones undergo a clean and rapid rearrangement to produce methoxytropolones. acs.orgnih.govacs.org This reaction provides a valuable route to tropolone (B20159) scaffolds, which are known for their biological activity. Interestingly, the substitution pattern on the bicyclic core dictates the reaction outcome. Bicyclic systems derived from dimethyl acetylenedicarboxylate rearrange to form furans as the major product instead of tropolones. acs.orgnih.gov
The synthesis of these precursor dienones often involves the reaction of a pyrylium 3-oxide precursor with an alkyne. clockss.org For example, heating a dihydroxy diazabicyclo-octadiene oxide derivative generates a 3-oxidopyrylium intermediate in situ, which then undergoes a cycloaddition with various alkynes to yield the 8-oxabicyclo[3.2.1]octa-3,6-dien-2-one core. clockss.org
Furthermore, the introduction of functional groups can be achieved through stereoselective electrophilic additions to the double bonds of the bicyclic system. The homoconjugated carbonyl group in 8-oxabicyclo[3.2.1]oct-6-en-2-one can act as either an electron-withdrawing or electron-releasing group, directing the stereochemical outcome of reactions like bromination and selenenylation. scispace.com For instance, regio- and stereoselective addition of phenylselenyl chloride to 8-oxabicyclo[3.2.1]octa-3,6-dien-2-one, followed by α-ketone bromination and base-induced elimination, leads to the formation of 7-(phenylseleno)-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one. scispace.com These reactions demonstrate how the inherent electronic properties of the scaffold can be exploited for controlled derivatization.
Table 2: Rearrangement of 3-Methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones with Triflic Acid
| Substrate | Substituents (R¹, R², R³) | Product Type | Yield | Reference |
|---|---|---|---|---|
| 3-methoxy-5-methyl-6-phenyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one | R¹=Me, R²=Ph, R³=H | Methoxytropolone | 95% | acs.orgnih.gov |
| Ethyl 3-methoxy-5-methyl-2-oxo-8-oxabicyclo[3.2.1]octa-3,6-diene-6-carboxylate | R¹=Me, R²=CO₂Et, R³=H | Methoxytropolone | 89% | acs.orgnih.gov |
| Dimethyl 3-methoxy-2-oxo-8-oxabicyclo[3.2.1]octa-3,6-diene-6,7-dicarboxylate | R¹=H, R²=CO₂Me, R³=CO₂Me | Furan | Major Product | acs.orgnih.gov |
Spectroscopic and Computational Characterization for Mechanistic Insights
Advanced Spectroscopic Techniques for Structural Elucidation of Intermediates and Products
The unambiguous identification of the transient intermediates and final products in reactions involving 2-oxabicyclo[3.2.1]octa-3,6-diene is crucial for mechanistic understanding. While standard spectroscopic methods like 1H and 13C NMR, as well as infrared (IR) spectroscopy, form the bedrock of structural analysis, advanced techniques provide deeper insights into complex three-dimensional structures and connectivity.
Modern nuclear magnetic resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, is indispensable for the structural elucidation of substituted this compound derivatives. uni-regensburg.de Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) allow chemists to piece together the molecular puzzle with high confidence.
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule, establishing connectivity between adjacent protons. For a substituted this compound, COSY spectra would map the relationships between the vinyl protons and the bridgehead protons, as well as the protons on the ethylene (B1197577) bridge.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning carbon signals in the 13C NMR spectrum based on the assignments of their attached protons.
Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. For derivatives of 2-oxabicyclo[3.2.1]octa-3,6-dien-2-one, characteristic C=O stretching frequencies are observed, which can be influenced by substitution and conjugation. nih.gov
In some cases, in-situ spectroscopic techniques can be employed to observe reactive intermediates directly. For instance, in photosensitized reactions, in-situ LED-NMR irradiation can be used to monitor the formation of transient isomers that are key to the reaction pathway. researchgate.net
The following tables present representative spectroscopic data for derivatives of the this compound system, illustrating the types of chemical shifts and coupling constants observed.
Table 1: Representative ¹H NMR Spectroscopic Data for this compound Derivatives
| Compound | Key Proton Signals (δ, ppm) and Coupling Constants (J, Hz) | Reference |
|---|---|---|
| 3-Ethoxy-5-methyl-6-phenyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one | 7.41–7.25 (m, 5H, Ar-H), 6.27 (d, J = 2.5 Hz, 1H), 6.18 (s, 1H), 4.98 (d, J = 2.5 Hz, 1H), 3.85–3.67 (m, 2H, OCH₂), 1.66 (s, 3H, CH₃), 1.36 (t, J = 7.0 Hz, 3H, CH₃) | nih.gov |
Table 2: Representative ¹³C NMR Spectroscopic Data for this compound Derivatives
| Compound | Key Carbon Signals (δ, ppm) | Reference |
|---|---|---|
| 3-Ethoxy-5-methyl-6-phenyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one | 190.2, 158.8, 145.2, 133.2, 128.8, 128.8, 126.1, 123.2, 119.7, 86.5, 86.0, 63.3, 22.2, 14.3 | nih.gov |
Quantum Chemical Calculations and Molecular Orbital Theory in Reaction Mechanism Analysis
Quantum chemical calculations have emerged as a powerful predictive tool in organic chemistry, offering profound insights into reaction mechanisms that are often difficult to obtain through experimental means alone. For the this compound system, these computational methods are instrumental in mapping out potential energy surfaces, characterizing transition states, and understanding the electronic factors that govern reactivity.
Transition State Analysis and Energy Profiles
For reactions involving this compound, such as cycloadditions or rearrangements, DFT calculations can be used to locate the geometry of the transition state—the highest energy point along the reaction coordinate. clockss.orgacs.org Analysis of the transition state structure reveals the nature of bond-forming and bond-breaking processes. For example, in a cycloaddition reaction, the transition state geometry would indicate whether the reaction proceeds through a concerted or stepwise mechanism. The calculation of vibrational frequencies is used to confirm the nature of the stationary points on the potential energy surface; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path downhill from the transition state to the connected reactants and products, confirming that the located transition state indeed connects the intended species.
Electronic Structure and Reactivity Prediction
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules and predicting their reactivity. Frontier Molecular Orbital (FMO) theory, in particular, simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are key to understanding how a molecule will interact with other reagents.
For this compound, FMO analysis can predict its behavior in pericyclic reactions. clockss.org For instance, in a Diels-Alder reaction where the diene acts as the diene component, the interaction between its HOMO and the LUMO of the dienophile will be dominant. The relative energies of these orbitals will determine the reaction rate, and the coefficients of the atomic orbitals in the HOMO and LUMO will predict the regioselectivity of the cycloaddition.
Furthermore, the analysis of the molecular orbitals can shed light on the electronic effects of substituents on the reactivity of the this compound core. Electron-donating or electron-withdrawing groups can alter the energies and shapes of the frontier orbitals, thereby influencing the molecule's reactivity and selectivity in various transformations.
The interplay between the oxygen lone-pair orbitals and the π-system of the double bonds can also be investigated using computational methods, providing insights into homoconjugation effects that can influence the molecule's reactivity. nih.govscispace.comresearchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-Ethoxy-5-methyl-6-phenyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one |
Applications in Complex Molecule Synthesis
2-Oxabicyclo[3.2.1]octa-3,6-diene as a Versatile Synthetic Intermediate
This compound and its derivatives are highly versatile intermediates in organic synthesis. emory.eduacs.org Their utility stems from the ability to undergo a variety of transformations, including electrophilic additions, cycloadditions, and ring-opening reactions. The double bonds within the bicyclic system can react with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. smolecule.com Furthermore, the strained ring system can be opened with various nucleophiles, providing access to highly functionalized cyclic and acyclic compounds with controlled stereochemistry. researchgate.net
One of the most significant applications of this scaffold is in cycloaddition reactions. For instance, it can participate in [4+3] cycloadditions with oxyallyl cations to generate the 8-oxabicyclo[3.2.1]octane framework. researchgate.net Additionally, derivatives of this compound can be synthesized through the rhodium(II) catalyzed decomposition of vinyldiazomethanes in the presence of furans, a process that proceeds via a tandem cyclopropanation/Cope rearrangement. emory.eduacs.org This method offers excellent regio- and stereocontrol. emory.eduacs.org
The reactivity of substituted 2-oxabicyclo[3.2.1]octa-3,6-dienes can be finely tuned. For example, the presence of electron-withdrawing or electron-releasing groups can influence the outcome of reactions. In one study, the homoconjugated carbonyl group in an 8-oxabicyclo[3.2.1]octa-3,6-dien-2-one derivative was shown to act as either an electron-withdrawing or electron-releasing group depending on the reaction conditions. scispace.com This tunable reactivity enhances the synthetic utility of this class of compounds.
The following table summarizes some of the key reactions and transformations involving this compound and its derivatives, highlighting their versatility as synthetic intermediates.
| Reaction Type | Reagents/Conditions | Product Type | Ref |
| [4+3] Cycloaddition | Oxyallyl cation | 8-Oxabicyclo[3.2.1]oct-6-en-3-one | researchgate.net |
| Tandem Cyclopropanation/Cope Rearrangement | Vinyldiazomethane, Rh(II) catalyst, Furan (B31954) | 8-Oxabicyclo[3.2.1]octa-2,6-diene derivative | emory.eduacs.org |
| Ring Opening | Organolithium reagents | Hydroxycycloheptenyl sulfones | researchgate.net |
| Electrophilic Addition | PhSeCl | 7-(phenylseleno)-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one | researchgate.netscispace.com |
| Rearrangement | Triflic Acid | Methoxytropolones | nih.gov |
Strategic Building Block for Polycyclic and Heterocyclic Frameworks
The this compound core serves as a strategic building block for the synthesis of more complex polycyclic and heterocyclic frameworks. Its rigid structure provides a predictable platform for the introduction of new stereocenters and ring systems.
Derivatives of this compound, such as those produced from the cycloaddition of furan and tetrabromocyclopropene, are highly functionalized and can be elaborated into various complex structures. researchgate.netacs.org These halogenated adducts can undergo substitution and palladium-catalyzed cross-coupling reactions to introduce further complexity. researchgate.net For instance, a chromium-nickel-mediated ring closure of a derivative has been used to form bicyclodecenes. researchgate.net
The versatility of this building block is further demonstrated by its use in the synthesis of tropinoid-like structures. acs.org Moreover, the ring-opening of these oxabicyclic compounds with a range of nucleophiles is a well-established method for creating acyclic and cyclic molecules with multiple stereocenters. researchgate.net The inherent stereochemistry of the bicyclic system can be effectively transferred to the product, allowing for stereoselective synthesis.
The synthesis of various heterocyclic and carbocyclic compounds can be achieved through transformations of the this compound skeleton. For example, treatment of 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones with triflic acid leads to the formation of methoxytropolones, a seven-membered carbocyclic system. nih.gov This rearrangement provides a robust method for accessing these valuable scaffolds. nih.gov
The table below provides examples of polycyclic and heterocyclic frameworks synthesized from this compound derivatives.
| Starting Material | Reaction | Resulting Framework | Ref |
| Halogenated 2-oxabicyclo[3.2.1]octadiene | Cr-Ni mediated ring closure | Bicyclodecene | researchgate.net |
| 3-Methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one | Triflic acid-mediated rearrangement | Methoxytropolone | nih.gov |
| 8-Oxabicyclo[3.2.1]octene derivative | Organolithium mediated bridge opening | Hydroxycycloheptenyl sulfone | researchgate.net |
| 2,2,3,4-Tetrachloro-8-oxabicyclo[3.2.1]octa-2,6-diene | Robinson annulation | Bicyclo[5.4.0]undecane | researchgate.net |
Precursor in Natural Product Synthesis
The utility of this compound and its derivatives extends to the total synthesis of natural products. mdpi.comuni-regensburg.de The stereochemically defined and highly functionalized nature of this scaffold makes it an ideal starting point for constructing complex molecular targets.
For example, a halogenated derivative of 2-oxabicyclo[3.2.1]octadiene, obtained from the cycloaddition of furan and tetrabromocyclopropene, has been utilized as a key intermediate in natural product synthesis. researchgate.net The ability to prepare non-racemic versions of these building blocks further enhances their value in the asymmetric synthesis of natural products. acs.org
One notable application is the use of a 2-oxabicyclo[3.2.1]octadiene derivative in an approach towards the synthesis of Phelligridin G, a natural product isolated from the medicinal mushroom Phellinus igniarius. mdpi.com This synthesis involved the olefination of a tetrachloro-substituted 2-oxabicyclo[3.2.1]octadiene intermediate. mdpi.com
Furthermore, the development of methods for the site-selective cleavage of the C-O bond in the oxa-[3.2.1] ring system has been crucial for its application in the synthesis of natural products with bridged bicyclo[m.n.1] ring systems. researchgate.net
The following table highlights specific examples of natural products or their core structures synthesized using this compound derivatives.
| Target Natural Product/Core | Key Intermediate | Synthetic Strategy | Ref |
| Phelligridin G | 2,3,4,4,-Tetrachloro-1-(4',5'dimethoxy-2'-vinylphenyl-8-oxabicyclo[3.2.1]octa-2,6-diene | Olefination of a substituted 2-oxabicyclo[3.2.1]octadiene | mdpi.com |
| Bridged Bicyclo[m.n.1] Ring Systems | Substituted 2-oxabicyclo[3.2.1]octadienes | Type II [5+2] Cycloaddition and C-O bond cleavage | researchgate.net |
Contribution to Novel Material Development with Tunable Structural Properties
The unique structural and reactive characteristics of this compound and its derivatives suggest their potential as monomers or building blocks in the development of novel materials with tunable properties. researchgate.net The ability to undergo controlled ring-opening and polymerization reactions could lead to polymers with unique architectures and functionalities.
The highly functionalized nature of these bicyclic compounds, particularly the halogenated derivatives, allows for a wide range of chemical modifications. researchgate.net This suggests that materials derived from these monomers could have their mechanical, thermal, or optical properties tailored for specific applications. For example, the introduction of different substituents onto the bicyclic core before polymerization could be a strategy to fine-tune the properties of the resulting polymer.
While the primary focus of research on this compound has been in the realm of organic synthesis, its potential in materials science is an emerging area of interest. The ability to create complex, three-dimensional structures from these building blocks could lead to the development of new classes of polymers and materials.
Future Research Directions and Unexplored Reactivity
Development of Novel Asymmetric Synthetic Routes
The synthesis of enantiomerically pure 2-oxabicyclo[3.2.1]octa-3,6-diene derivatives is of paramount importance, as these chiral building blocks are valuable intermediates in the synthesis of complex natural products and pharmaceuticals. While some asymmetric methods exist, there is considerable scope for innovation.
Current asymmetric approaches often rely on rhodium(II) carboxylate catalyzed decomposition of vinyldiazomethanes in the presence of furans. researchgate.netemory.edu Asymmetric induction in these [3+4] annulations can be achieved using chiral catalysts, such as rhodium(II) (S)-N-(tert-butylbenzene)sulfonylprolinate, or by employing chiral auxiliaries like (S)-lactate or (R)-pantolactone attached to the carbenoid precursor. researchgate.netemory.edu These methods have demonstrated good to excellent diastereoselectivity. emory.edu
Future research should focus on expanding the repertoire of asymmetric catalytic systems. The development of novel chiral ligands for transition metals like rhodium, gold, or copper could lead to higher enantioselectivities and broader substrate scope. Exploring organocatalysis represents another promising frontier for the enantioselective synthesis of the oxabicyclic core. Furthermore, developing catalytic asymmetric versions of existing cycloaddition strategies, such as the oxidopyrylium-based [5+2] cycloadditions, would be a significant advancement. nih.govnih.gov The design of chiral pyrylium (B1242799) precursors or the use of chiral Lewis acids could provide the necessary stereochemical control.
Table 1: Key Strategies for Asymmetric Synthesis
| Strategy | Catalyst/Auxiliary Example | Key Transformation | Reference |
| Chiral Catalysis | Rhodium(II) (S)-N-(tert-butylbenzene)sulfonylprolinate | [3+4] Annulation | researchgate.netemory.edu |
| Chiral Auxiliaries | (S)-lactate, (R)-pantolactone | [3+4] Annulation | researchgate.netemory.edu |
Exploration of Unconventional Reaction Pathways and Catalysis
Beyond established cycloaddition and rearrangement reactions, the this compound skeleton is primed for the discovery of novel transformations. Its inherent strain and electronic properties could be harnessed to forge new reaction pathways.
One area of interest is the acid-mediated rearrangement of these bicycles. For instance, treatment of 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones with triflic acid leads to a clean and rapid rearrangement to form methoxytropolones. researchgate.net However, when the starting bicycle is derived from dimethyl acetylenedicarboxylate (B1228247), the major product shifts to substituted furans. researchgate.net This divergent reactivity highlights the subtle electronic factors that govern reaction outcomes and warrants further investigation to fully understand and exploit these pathways for the synthesis of diverse aromatic and heterocyclic systems.
Gold catalysis has also emerged as a powerful tool for constructing oxabicyclo[3.2.1]octane scaffolds through domino processes involving cyclization and semi-pinacol rearrangements. nih.gov Future work could explore the use of other carbophilic Lewis acids to catalyze similar cascades, potentially leading to complementary reactivity and selectivity. The development of multi-component reactions that assemble the bicyclic core in a single step from simple starting materials is another highly desirable goal. nih.gov Additionally, leveraging the diene functionality in unconventional Diels-Alder reactions or exploring transition-metal-catalyzed C-H activation and functionalization of the bicyclic core could unlock new synthetic possibilities. The use of fleeting strained intermediates, such as cyclic allenes, has also been explored as a strategy to access complex polycyclic scaffolds and could be applied to generate novel derivatives of the this compound system. acs.org
Advanced Computational Modeling for Deeper Mechanistic Understanding
A deeper understanding of the mechanisms governing the formation and reactivity of this compound is crucial for the rational design of new synthetic methods. Advanced computational modeling, particularly using Density Functional Theory (DFT), offers a powerful lens through which to examine these complex reaction pathways.
For example, the mechanism of the rhodium-catalyzed [3+4] annulation between vinyldiazomethanes and furans is proposed to proceed through a tandem cyclopropanation/Cope rearrangement sequence. researchgate.netemory.edu Computational studies could provide detailed energy profiles for this pathway, elucidating the structure of transition states and intermediates, and explaining the origins of the high regio- and stereocontrol observed. Similarly, DFT calculations have already been employed to gain insight into the mechanism and regioselectivity of gold-catalyzed domino reactions that form oxabicyclo[3.2.1]octanes. nih.gov These studies can help rationalize why specific 1,2-alkyl migrations occur and guide the design of substrates that favor desired outcomes.
Future computational work should focus on:
Mapping Reaction Landscapes: Systematically exploring the potential energy surfaces for various cycloaddition and rearrangement reactions to identify novel, low-energy pathways that might be experimentally accessible.
Catalyst Design: Modeling the interaction between substrates and chiral catalysts to predict which catalyst structures will afford the highest levels of enantioselectivity, thereby accelerating the development of new asymmetric syntheses.
Understanding Divergent Reactivity: Investigating the mechanistic origins of divergent pathways, such as the triflic acid-mediated formation of either tropolones or furans, by analyzing the electronic and steric factors that steer the reaction towards one product over another. researchgate.net
By integrating advanced computational modeling with experimental studies, researchers can move beyond serendipitous discovery towards the rational design of novel, highly efficient, and stereoselective syntheses and transformations involving this compound.
Q & A
Q. What are the common synthetic routes for 2-Oxabicyclo[3.2.1]octa-3,6-diene?
The compound is synthesized via oxidopyrylium cycloaddition reactions. For example, triflate salts (e.g., derived from dimethyl acetylenedicarboxylate) react with alkynes in chloroform under microwave conditions to yield bicyclic intermediates, which are further functionalized . Another approach involves acid-mediated rearrangements of 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones using triflic acid (TfOH), which facilitates rapid ring-opening to form methoxytropolones or furans depending on substituents .
Q. How is this compound characterized structurally?
NMR spectroscopy is critical. and NMR data are used to confirm bridgehead carbons and exocyclic double bonds. For example, δ values for bridgehead carbons in related bicyclic systems range from 34–47 ppm, depending on electronic effects and substituents . X-ray crystallography or computational modeling (e.g., DFT) may resolve ambiguities in regiochemistry or stereochemistry.
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of bicyclic analogs (e.g., azabicyclo derivatives) be addressed?
Substituent effects dominate regioselectivity. For example, in Schmidt rearrangements of substituted norbornadienes, electron-withdrawing groups (e.g., COEt) favor 7-R isomers, while bulky groups (e.g., CHOTBS) lead to exclusive 6-R product formation (Table 1) . Table 1 : Regioisomer Ratios in Norbornadiene Derivatives
| Substituent (R) | 7-R:6-R Ratio |
|---|---|
| COEt | 85:15 |
| CHOAc | 94:6 |
| CHOTBS | 100:0 |
Q. What mechanistic insights explain the acid-mediated rearrangements of 2-Oxabicyclo derivatives?
Triflic acid (TfOH) acts as a strong Brønsted acid to protonate the carbonyl oxygen, triggering ring-opening via keto-enol tautomerization . For phenylacetylene-derived substrates, this yields methoxytropolones with >90% yield under ambient conditions . In contrast, dimethyl acetylenedicarboxylate derivatives form furans due to steric hindrance preventing enolization, favoring alternative cyclization pathways .
Q. How do electronic and steric factors influence photochemical reactivity in bicyclic systems?
Photoreactions of sulfonyl-substituted derivatives (e.g., 2-methanesulfonyl-2-azabicyclo[3.2.1]octa-3,6-diene) proceed via diradical intermediates , with substituents dictating reaction pathways. Methoxycarbonyl groups stabilize transition states, enabling [2+2] cycloadditions, while sulfonyl groups favor C–S bond cleavage .
Data Contradictions and Resolution
Q. Why do some studies report divergent products from similar bicyclic precursors?
Contradictions arise from subtle differences in reaction conditions . For instance:
- Temperature : Norbornadiene aziridination yields aziridines at 25°C but exclusively forms ring-expanded products at 80°C .
- Acid strength : Trifluoroacetic acid fails to mediate rearrangements, while TfOH achieves quantitative yields . Resolution requires systematic screening of solvents, catalysts, and stoichiometry to identify optimal conditions.
Q. How can inseparable regioisomers from Schmidt rearrangements be resolved?
Poor selectivity in C–C migration steps (e.g., azabicyclo synthesis) necessitates post-synthetic modifications . Chromatography or crystallization may separate isomers if polarity differences exist. Alternatively, dynamic kinetic resolution using chiral catalysts can bias selectivity .
Methodological Recommendations
Q. What strategies optimize the synthesis of methoxytropolones from 2-Oxabicyclo precursors?
Q. How can computational methods aid in predicting bicyclic compound stability?
DFT calculations (e.g., B3LYP/6-31G*) predict antiaromatic destabilization in related systems (e.g., bicyclo[3.2.1]octa-3,6-dien-2-yl cations), corroborated by NMR δ values and solvolysis rates .
Key Data Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
